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molecular formula C16H22N2 B8292892 9-isobutyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine

9-isobutyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine

Cat. No. B8292892
M. Wt: 242.36 g/mol
InChI Key: DNZBHSYKGFZXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09120776B2

Procedure details

A solution of the compound obtained in Step 1 (290 mg, 1.06 mmol) and 10% palladium on carbon (50% wet, 10 mg, 0.09 mmol) in a mixed solvent of methanol (4 mL) and ethyl acetate (4 mL) was stirred at room temperature for 14 hr under 1 atm of hydrogen atmosphere. The catalyst was removed by filtration, and the filtrate was concentrated under reduced pressure to give 9-isobutyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine (237 mg, 0.977 mmol, 92%) as a brown oil.
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[C:17]2[CH2:16][CH2:15][CH2:14][CH2:13][C:12]=2[C:11]2[C:6]1=[CH:7][CH:8]=[C:9]([N+:18]([O-])=O)[CH:10]=2)[CH:2]([CH3:4])[CH3:3].CO.[H][H]>[Pd].C(OCC)(=O)C>[CH2:1]([N:5]1[C:17]2[CH2:16][CH2:15][CH2:14][CH2:13][C:12]=2[C:11]2[C:6]1=[CH:7][CH:8]=[C:9]([NH2:18])[CH:10]=2)[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
290 mg
Type
reactant
Smiles
C(C(C)C)N1C2=CC=C(C=C2C=2CCCCC12)[N+](=O)[O-]
Name
Quantity
4 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)N1C2=CC=C(C=C2C=2CCCCC12)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.977 mmol
AMOUNT: MASS 237 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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